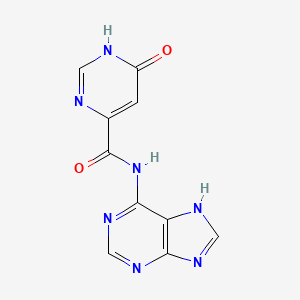

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.224. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Excited State Hydrogen Atom Transfer in Solvent Wire Clusters

Excited state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen bonded solvent ‘wire’ clusters, attached to aromatic ‘scaffold’ molecules like 7-hydroxyquinoline, demonstrate a fundamental mechanism of hydrogen atom mobility in excited states. These processes, investigated through a combination of experimental and theoretical approaches, shed light on the driving forces behind enol to keto tautomerization, crucial for understanding the behavior of complex molecular systems in excited states (Manca, Tanner, & Leutwyler, 2005).

Enzymatic Degradation of Organic Pollutants

The role of enzymes, in conjunction with redox mediators, in the degradation of recalcitrant organic pollutants presents a promising avenue for the remediation of industrial wastewater. By enhancing the substrate range and efficiency of degradation, these enzymatic systems offer a sustainable approach to mitigating the environmental impact of persistent organic contaminants (Husain & Husain, 2007).

Insights into 8-Hydroxyquinoline Derivatives

The study of 8-hydroxyquinoline derivatives, including their metal chelation properties, highlights significant potential for the development of novel pharmaceuticals targeting a range of diseases from cancer to neurodegenerative disorders. This body of research underscores the importance of synthetic modification of such compounds for creating more effective therapies (Gupta, Luxami, & Paul, 2021).

Antioxidant Properties of Ethoxyquin Analogues

Investigations into the antioxidant ethoxyquin and its analogues, particularly in the context of fish meal preservation, demonstrate the critical role of specific molecular structures in enhancing oxidative stability. This research not only informs the food industry but also provides insights into the development of more effective antioxidants for various applications (de Koning, 2002).

Metabolism of 8-Aminoquinoline Antimalarial Agents

The metabolic pathways and potential toxicity of 8-aminoquinoline antimalarial agents underscore the complex interplay between drug efficacy and safety. This area of study highlights the need for comprehensive understanding of drug metabolism to mitigate adverse effects while maximizing therapeutic benefits (Strother, Fraser, Allahyari, & Tilton, 1981).

Branched Chain Aldehydes in Food Flavour

The production and breakdown pathways of branched chain aldehydes, crucial for flavor in foods, reveal the intricate biochemical processes underlying food aroma and taste. This knowledge is vital for the food industry in developing products with desired sensory attributes (Smit, Engels, & Smit, 2009).

Properties

IUPAC Name |

7-methoxy-1-methyl-2-oxoquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-11-6-10(16-2)4-3-8(11)5-9(7-14)12(13)15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZZQHXFNKXDHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C=C(C1=O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2713159.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)

![2-{5-Ethylthieno[2,3-b]thiophen-3-yl}acetic acid](/img/structure/B2713163.png)

![2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2713165.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)

![ethyl 2-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylthiazole-5-carboxylate](/img/structure/B2713169.png)

![9-(4-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2713173.png)